Aldehyde-benzyl-PEG5-alkyne
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Overview
Description
Aldehyde-benzyl-PEG5-alkyne is a compound that belongs to the class of polyethylene glycol (PEG)-based linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The compound contains an aldehyde group, a benzyl group, and an alkyne group linked through a linear PEG chain. This unique structure allows it to participate in various chemical reactions, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aldehyde-benzyl-PEG5-alkyne can be synthesized through a multi-step process involving the following key steps:
Formation of the PEG Chain: The PEG chain is synthesized by polymerizing ethylene oxide.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.
Addition of the Alkyne Group: The alkyne group is added via a Sonogashira coupling reaction.
Incorporation of the Aldehyde Group: The aldehyde group is introduced through oxidation of a primary alcohol
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The alkyne group can undergo nucleophilic substitution reactions with various nucleophiles.
Cycloaddition: The alkyne group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, methanol.
Substitution: Nucleophiles such as amines, in the presence of a base.
Cycloaddition: Copper sulfate, sodium ascorbate, azides
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted products depending on the nucleophile used.
Cycloaddition: Triazoles
Scientific Research Applications
Aldehyde-benzyl-PEG5-alkyne has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Employed in bio-conjugation techniques to attach biomolecules for imaging and diagnostic purposes.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and polymers with specific functional properties .
Mechanism of Action
The mechanism of action of Aldehyde-benzyl-PEG5-alkyne primarily involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The alkyne group in this compound allows it to undergo click chemistry reactions, facilitating the attachment of various functional groups .
Comparison with Similar Compounds
Aldehyde-PEG4-alkyne: Similar structure but with a shorter PEG chain.
Benzyl-PEG5-alkyne: Lacks the aldehyde group.
Aldehyde-benzyl-PEG4-alkyne: Similar structure but with a shorter PEG chain
Uniqueness: Aldehyde-benzyl-PEG5-alkyne is unique due to its combination of an aldehyde group, a benzyl group, and an alkyne group linked through a PEG chain. This structure provides versatility in chemical reactions and applications, making it a valuable tool in various fields of research .
Properties
Molecular Formula |
C19H26O6 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[2-[2-[2-(2-but-3-ynoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C19H26O6/c1-2-3-8-21-9-10-22-11-12-23-13-14-24-15-16-25-19-6-4-18(17-20)5-7-19/h1,4-7,17H,3,8-16H2 |
InChI Key |
AALNWPTUBYAKQV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOCCOCCOCCOCCOC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
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